Citronellyl formate
Description
Nomenclature and Chemical Classification of Citronellyl Formate (B1220265)
The precise identification and classification of a chemical compound are fundamental to its study. Citronellyl formate is identified through a standardized systematic name and is also known by several common names within scientific and industrial contexts.
Systematic and Common Names
The systematic IUPAC name for this compound is 3,7-dimethyloct-6-enyl formate. nih.govventos.com This name precisely describes its molecular structure. The compound is also widely recognized by its common name, this compound. nih.govfragranceconservatory.com
Other synonyms used to identify this compound include:
Citronellyl methanoate nih.govscentree.co
Formic acid, citronellyl ester nih.govnist.gov
3,7-Dimethyl-6-octen-1-yl formate nih.govfragranceconservatory.com
6-Octen-1-ol, 3,7-dimethyl-, formate nih.govfragranceconservatory.com
2,6-Dimethyl-2-octen-8-yl formate nih.govscentree.co
The compound is registered under the CAS Number 105-85-1. ventos.comfragranceconservatory.comscentree.co
Chemical Family: Fatty Alcohol Esters and Monoterpenoids
This compound belongs to the class of organic compounds known as fatty alcohol esters. hmdb.ca This classification is due to its structure as an ester derived from a fatty alcohol, specifically citronellol (B86348), and formic acid. scentree.cohmdb.ca It is also categorized as an acyclic monoterpenoid. nih.govhmdb.ca Monoterpenoids are a class of isoprenoids built from two isoprene (B109036) units, and this compound's C10 carbon skeleton (derived from citronellol) is characteristic of this group. nih.gov
Natural Occurrence and Distribution in Essential Oils
This compound is a naturally occurring compound found in a variety of plant essential oils. ayurvedicoils.comchemicalbook.comhekserij.nl Its concentration can vary significantly, influencing the characteristic aroma of the source plant.
Presence in Pelargonium graveolens (Geranium) Essential Oil
This compound is a notable constituent of the essential oil extracted from rose-scented geranium (Pelargonium graveolens). scentree.cohekserij.nlforeverest.net Numerous studies have identified it as one of the main components, though its concentration can range widely. For instance, some analyses report its content to be as high as 12% in Chinese geranium oil and up to 15.63% in oil from Palestine. scentree.coms-editions.cl Other studies have found concentrations ranging from 5.5% to 14.44%. researchgate.net The International Organization for Standardization (ISO) 4371-2012 specifies that the concentration of this compound in P. graveolens essential oil should typically fall between 4% and 12%. csic.es
Table 1: Reported Concentrations of this compound in Pelargonium graveolens Essential Oil
| Concentration (%) | Geographic Origin/Cultivar | Source |
|---|---|---|
| up to 12% | Chinese Geranium | scentree.co |
| 15.63% | Palestine | ms-editions.cl |
| 14.44% | Saudi Arabia (Benimalek, HD) | |
| 12.8% | Australian Hybrid | tandfonline.com |
| 12.17% | Saudi Arabia (Maysan, MAHD) | |
| 11.00% | Iranian Geranium | dergipark.org.tr |
| 9.90% | Not Specified | dergipark.org.tr |
| 9.3% | Algeria | ms-editions.cldergipark.org.tr |
| 8.5% | Not Specified | nih.gov |
| 7.1% | Not Specified | ms-editions.clnih.gov |
| 5.5-9.1% | India (Various Cultivars/Locations) | researchgate.net |
| 4-12% | ISO Standard | csic.es |
Occurrence in Other Plant Essential Oils (e.g., Rose, Basil, Lovage Root, Mandarin, Kumquat Peel Oil)
Beyond geranium, this compound is present in several other essential oils:
Rose Oil : It is found in the essential oils of certain rose species, such as Rosa borbonica and Rosa damascena. chemicalbook.comnih.gov Its concentration is generally low, with one study on R. damascena from China reporting levels between 0.03% and 0.55%. nih.gov
Basil and Lovage Root : The compound has been reported in basil and lovage root oil. ayurvedicoils.comchemicalbook.comthegoodscentscompany.com
Citrus Oils : this compound is a constituent of mandarin and kumquat peel oils. ayurvedicoils.comchemicalbook.comperflavory.com In kumquat (Fortunella japonica Swingle) peel oil, it is considered one of the characteristic odor components, contributing significantly to the oil's unique aroma despite the oil being predominantly composed of limonene. nih.govresearchgate.netacs.org
Variations in Concentration Based on Plant Origin and Environmental Factors
The concentration of this compound in essential oils is not static; it is influenced by various factors including the plant's geographic origin, cultivar, and the specific conditions under which it is grown and harvested. nih.gov
Geographic Origin : Studies on Pelargonium graveolens have demonstrated significant variations in this compound content based on where the plant is cultivated. For example, oil from Palestine was found to contain 15.63%, while oil from Algeria contained 9.3%. ms-editions.cl Similarly, research on geranium grown in different locations in India showed concentrations ranging from 5.5% to 9.1%. researchgate.net
Plant Cultivar : Different cultivars of rose-scented geranium yield oils with varying compositions. A study comparing 'Bourbon', 'Bio-G-171', and 'CIM-Pawan' cultivars found that the this compound concentration ranged from 7.12% to 8.57% among the three types. horticultureresearch.net
Harvesting Time : The time of day when the plant material is harvested can also affect the chemical profile of the essential oil. In the 'Bourbon' and 'CIM-Pawan' geranium cultivars, the concentration of this compound was highest in the morning and decreased as the day progressed. horticultureresearch.net
**Table 2: Factors Influencing this compound Concentration in *Pelargonium graveolens***
| Factor | Observation | Concentration Range/Details | Source |
|---|---|---|---|
| Geographic Origin | Concentration varies significantly by location. | 15.63% (Palestine) vs. 9.3% (Algeria) | ms-editions.cl |
| Cultivar | Different cultivars show different concentration ranges. | Bourbon: 7.34-8.57%; Bio-G-171: 7.12-7.86%; CIM-Pawan: 7.39-7.72% | horticultureresearch.net |
| Harvesting Time | Concentration can change throughout the day. | Higher in the morning for 'Bourbon' (8.57%) and 'CIM-Pawan' (7.72%) cultivars. | horticultureresearch.net |
Historical Context of this compound Research
The story of this compound is intrinsically linked to the broader history of terpene and essential oil chemistry, which saw significant advancements in the late 19th and early 20th centuries. muzablends.com
The primary natural source of this compound is geranium oil (Pelargonium graveolens), where it can be found in significant quantities. scentree.codergipark.org.trkib.ac.cnpsu.edu Early research into the composition of geranium oil would have invariably involved the separation and identification of its various constituents, including esters like this compound. These early investigations were foundational to the understanding of the chemical makeup of natural fragrances.
The synthesis of this compound is achieved through the direct esterification of citronellol with formic acid. scentree.co The elucidation of the structure of citronellol, a key precursor to this compound, was a critical step. While many contributed, the work of Tiemann and Schmidt in the late 19th century on the structure of citronellal (B1669106), which is closely related to citronellol, was pivotal in understanding this class of compounds. This foundational knowledge of the precursor alcohol paved the way for the synthetic production of its esters, including the formate.
Table 1: Key Milestones in Early Terpene and Essential Oil Research
| Period | Key Developments | Significance for this compound Research |
| Late 19th Century | Systematic investigation of essential oil components by chemists like Otto Wallach. muzablends.com | Laid the groundwork for the identification of individual fragrance molecules, including esters. |
| Late 19th Century | Structural elucidation of key terpenes and their derivatives, such as citronellol. | Provided the chemical understanding necessary for the synthesis of related compounds like this compound. |
| Early 20th Century | Advancements in distillation and analytical techniques. | Enabled more precise separation and characterization of essential oil components. |
| Early 20th Century | Publication of comprehensive reports on essential oils, such as those by Schimmel & Co. | Disseminated knowledge about the composition and properties of fragrance and flavor materials. |
The initial interest in this compound was primarily driven by its desirable olfactory properties. As the fragrance and flavor industries grew, so did the demand for consistent and high-quality aroma chemicals.
From Natural Component to Key Fragrance Ingredient:
Research evolved from simply identifying this compound as a natural component of essential oils to actively producing it for commercial use. Its rosy, fruity, and slightly citrusy notes made it a valuable ingredient in a wide array of fragrance compositions, particularly for floral and fruity perfumes. arogreen.comperfumerflavorist.com It is used to impart a fresh and natural character to scents. arogreen.com
Application in Flavor Chemistry:
Beyond its use in perfumery, research extended to the application of this compound as a flavoring agent. Its fruity and floral characteristics have been utilized to enhance the taste of various food products and beverages. thegoodscentscompany.com
Investigations into Biological Activity:
More recently, research interests have expanded to include the potential biological activities of this compound. As a component of essential oils known for their insect-repellent properties, such as geranium oil, this compound has been investigated for its own potential in this area. While citronellol, the parent alcohol, is a more widely known insect repellent, the properties of its esters continue to be a subject of study.
The evolution of research on this compound showcases a trajectory from discovery and characterization to widespread application and the exploration of its broader biological significance.
Table 2: Evolution of Research Focus on this compound
| Research Area | Description of Focus |
| Natural Product Chemistry | Identification and quantification of this compound in various essential oils, particularly geranium oil. dergipark.org.trkib.ac.cnpsu.eduhorticultureresearch.net |
| Synthetic Chemistry | Development and optimization of methods for the synthesis of this compound, primarily through the esterification of citronellol. scentree.co |
| Perfumery and Cosmetics | Utilization of this compound as a key fragrance ingredient in perfumes, colognes, and other scented cosmetic products to provide fresh, floral, and fruity notes. arogreen.comfragranceconservatory.com |
| Flavor Industry | Application as a flavoring agent in food and beverages to impart floral and fruity taste profiles. thegoodscentscompany.com |
| Entomology and Pest Control | Investigation into the potential insect-repellent properties of this compound, often in the context of the essential oils in which it is found. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-6-enyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNVIZQPWLDQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044772 | |
| Record name | Citronellyl formate | |
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Molecular Weight |
184.27 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/strong, fruity, floral odour | |
| Record name | Citronellyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
235.00 °C. @ 760.00 mm Hg | |
| Record name | Citronellyl formate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |
| Record name | Citronellyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.890-0.903 | |
| Record name | Citronellyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
93919-91-6, 105-85-1, 93919-93-8 | |
| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (+)- | |
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| Record name | Citronellyl formate | |
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| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (-)- | |
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| Record name | Citronellyl formate | |
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| Record name | (+)-3,7-Dimethyloct-6-enyl formate | |
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| Record name | (-)-3,7-Dimethyloct-6-enyl formate | |
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| Record name | Citronellyl formate | |
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| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-formate | |
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| Record name | Citronellyl formate | |
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| Record name | (+)-3,7-dimethyloct-6-enyl formate | |
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| Record name | CITRONELLYL FORMATE | |
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| Record name | Citronellyl formate | |
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Advanced Synthesis Methodologies for Citronellyl Formate
Traditional Chemical Synthesis Routes
The conventional method for synthesizing citronellyl formate (B1220265) involves the direct esterification of citronellol (B86348) with formic acid. chemicalbook.indeascal.com This approach is widely used due to its simplicity and cost-effectiveness.
Acid-Catalyzed Esterification of Citronellol with Formic Acid
This reaction typically involves heating a mixture of citronellol and formic acid, often in the presence of an acid catalyst to accelerate the rate of ester formation. google.com Formic acid itself can act as a catalyst, though other strong acids may be employed to enhance the reaction. google.com
The efficiency of the acid-catalyzed esterification is influenced by several factors, including temperature, reaction time, and the molar ratio of the reactants. For instance, in a related Prins reaction to produce C-16 formates from isolongifolene, the mixture was heated at 90°C for 16 hours. google.com Generally, reaction temperatures are kept below the boiling point of the system to prevent degradation, with a preferred range of 60°C to 90°C. google.com The reaction duration can vary from 1 to 24 hours. google.com
In the broader context of esterification, homogeneous acid catalysts like sulfuric acid, hydrochloric acid, and p-toluene sulfonic acid are commonly used. researchgate.net The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired ester.
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a greener and more specific alternative to traditional chemical methods for producing esters like citronellyl formate. Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous media and their high catalytic efficiency. mdpi.comnih.gov
Lipase-Catalyzed Transesterification and Esterification
Lipases can catalyze both the direct esterification of an alcohol with a carboxylic acid and the transesterification between an alcohol and an existing ester. scielo.br These enzymatic methods are gaining popularity due to their mild reaction conditions and reduced environmental impact. nih.gov The synthesis of various flavor esters, including citronellyl acetate (B1210297), has been successfully achieved using lipase (B570770) catalysis. mdpi.comnih.gov
A critical step in developing an efficient enzymatic process is the selection of a suitable lipase. Both commercial immobilized lipases and crude enzymes from various sources have been investigated.
Novozym 435 , an immobilized lipase B from Candida antarctica, is a widely used and highly effective biocatalyst for ester synthesis. mdpi.comnih.gov It has demonstrated high conversion rates in the acylation of citronellol. scielo.br For example, in the synthesis of octyl formate, Novozym 435 showed significantly higher conversion (33.23%) compared to other commercial lipases like Lipozyme RM IM (1.28%) and Lipozyme TL IM (2.09%) under initial screening conditions. mdpi.com The optimization of Novozym 435 concentration is also crucial; for octyl formate synthesis, the conversion increased from 33.23% at 5 g/L to a maximum of 70.55% at 15 g/L. mdpi.com In the production of geranyl butanoate, Novozym 435 achieved a conversion of about 97% under optimized conditions. semanticscholar.org
Plant seedlings have emerged as a cost-effective and promising source of lipases. uni-pannon.hubibliotekanauki.pl Studies have shown that crude enzyme extracts from germinated seedlings can effectively catalyze esterification reactions. frontiersin.orgresearchgate.net For instance, in the synthesis of citronellyl acetate, a related terpene ester, lipase from black cumin (Nigella sativa) seedlings was identified as the most promising biocatalyst among several plant sources, achieving a 76.32% yield. bibliotekanauki.plicm.edu.plresearchgate.net The optimization of reaction parameters for black cumin seedling lipase in the synthesis of geranyl butyrate (B1204436) resulted in a 96% conversion yield. frontiersin.org Lipases from other plant sources like maize have also been successfully used to synthesize sugar esters. uni-pannon.hu
Table 1: Comparison of Lipase Sources for Ester Synthesis
| Lipase Source | Target Ester | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Novozym 435 | Octyl Formate | Esterification | 70.55% conversion at optimal concentration (15 g/L). | mdpi.com |
| Novozym 435 | Geranyl Butanoate | Esterification | ~97% conversion under optimized conditions. | semanticscholar.org |
| Novozym 435 | Citronellyl Esters | Trans/Esterification | >91% conversion for various esters. | scielo.br |
| Black Cumin Seedling | Citronellyl Acetate | Transesterification | 76.32% yield, identified as the best among tested seedlings. | bibliotekanauki.plresearchgate.net |
| Black Cumin Seedling | Geranyl Butyrate | Esterification | 96% conversion yield under optimized conditions. | frontiersin.org |
| Maize Seedling | Sugar Esters | Esterification | Up to 76% conversion for glucose stearate. | uni-pannon.hu |
Optimization of Reaction Parameters (e.g., Enzyme Concentration, Substrate Molar Ratio, Temperature, Solvent Type)
The efficiency of lipase-catalyzed synthesis of this compound is highly dependent on the careful optimization of several key reaction parameters. Achieving high conversion rates and yields requires a systematic investigation of enzyme concentration, the molar ratio of substrates (citronellol and an acyl donor), temperature, and the solvent system.
Enzyme Concentration: The amount of lipase used is a critical factor. Studies on the synthesis of citronellyl acetate, a closely related ester, show that an optimal enzyme concentration maximizes the reaction rate while avoiding mass transfer limitations that can occur at excessive concentrations. mdpi.com For instance, in a solvent-free system using Fermase for citronellyl acetate synthesis, a 3% (w/w) enzyme loading relative to citronellol was found to be optimal. tandfonline.com Another study using Pseudomonas fluorescens lipase identified 10 mg/mL as the ideal concentration. scielo.br When using crude black cumin seedling lipase, a concentration of 5% (w/v) was effective. icm.edu.plicm.edu.plbibliotekanauki.pl
Substrate Molar Ratio: The ratio between the alcohol (citronellol) and the acyl donor significantly influences the reaction equilibrium. Research has explored various ratios to maximize ester formation. For the synthesis of citronellyl acetate, optimal molar ratios of citronellol to the acyl donor (vinyl acetate) have been reported as both 1:1 and 1:10. tandfonline.comresearchgate.net In another case, a 3:1 molar ratio of vinyl acetate to citronellol proved most effective. scielo.br This variation highlights that the optimal ratio can be highly specific to the particular enzyme and reaction system used.
Temperature: Temperature affects both the reaction rate and the stability of the lipase. Most lipases exhibit an optimal temperature range, beyond which their activity rapidly decreases due to denaturation. For citronellyl acetate synthesis, optimal temperatures have been identified at 40°C, 41°C, and 60°C depending on the specific lipase and reaction conditions. tandfonline.comscielo.bricm.edu.pl Temperatures exceeding 45°C can lead to enzyme inactivation. researchgate.net
Solvent Type: The choice of solvent, or the decision to proceed without one, has a profound impact on lipase activity. In non-aqueous media, non-polar solvents such as n-hexane and pentane (B18724) have been shown to facilitate high yields of citronellyl esters, as they maintain the essential water layer around the enzyme that is necessary for its catalytic activity. icm.edu.plbibliotekanauki.pl Conversely, hydrophilic solvents tend to strip this water layer, inactivating the enzyme. icm.edu.pl Innovative approaches include the use of ionic liquids like [bmimn][TF2] as green solvent alternatives or employing solvent-free systems, which simplify downstream processing and reduce environmental impact. tandfonline.comscielo.br
Table 1: Optimized Parameters for Lipase-Catalyzed Synthesis of Citronellyl Esters This table is interactive. Click on the headers to sort the data.
| Parameter | Optimal Value | Enzyme Source | Substrate(s) | Solvent | Reference |
|---|---|---|---|---|---|
| Temperature | 60 °C | Fermase | Citronellol, Vinyl Acetate | Solvent-free | tandfonline.com |
| Temperature | 40 °C | Pseudomonas fluorescens | Citronellol, Vinyl Acetate | Ionic Liquid | scielo.br |
| Temperature | 41 °C | Black Cumin Seedling | Citronellol, Geranyl Acetate | n-Hexane | icm.edu.plresearchgate.net |
| Substrate Ratio | 1:10 (Citronellol:Vinyl Acetate) | Fermase | Citronellol, Vinyl Acetate | Solvent-free | tandfonline.com |
| Substrate Ratio | 3:1 (Vinyl Acetate:Citronellol) | Pseudomonas fluorescens | Citronellol, Vinyl Acetate | Ionic Liquid | scielo.br |
| Substrate Ratio | 1:1 (Citronellol:Geranyl Acetate) | Black Cumin Seedling | Citronellol, Geranyl Acetate | n-Hexane | researchgate.net |
| Enzyme Conc. | 3% (w/w) | Fermase | Citronellol, Vinyl Acetate | Solvent-free | tandfonline.com |
| Enzyme Conc. | 10 mg/mL | Pseudomonas fluorescens | Citronellol, Vinyl Acetate | Ionic Liquid | scielo.br |
| Solvent | Solvent-free | Fermase | Citronellol, Vinyl Acetate | N/A | tandfonline.com |
| Solvent | n-Hexane | Black Cumin Seedling | Citronellol, Geranyl Acetate | N/A | icm.edu.plbibliotekanauki.pl |
| Solvent | Ionic Liquid | Pseudomonas fluorescens | Citronellol, Vinyl Acetate | N/A | scielo.br |
Kinetics of Lipase-Catalyzed Reactions
Understanding the kinetics of the lipase-catalyzed synthesis of this compound is essential for reactor design and process optimization. Several studies on related citronellyl esters have determined that the reaction often follows a Ping-Pong Bi-Bi mechanism. tandfonline.comscielo.br
This mechanism involves a two-step process:
The lipase first reacts with the acyl donor (e.g., formic acid or its ester) to form an acyl-enzyme intermediate, releasing the first product (e.g., water or an alcohol).
The acyl-enzyme complex then reacts with the second substrate, citronellol, to form this compound and regenerate the free enzyme. scielo.br
Kinetic models have been developed to describe this process, and in some cases, they must account for substrate or product inhibition. For the synthesis of citronellyl acetate, one study found that the reaction followed a Ping-Pong Bi-Bi mechanism with inhibition from the product, citronellyl acetate. scielo.br Another study validated a Ping-Pong Bi-Bi model that accounted for inhibition by both substrates (citronellol and vinyl acetate). tandfonline.com These kinetic models are crucial for accurately predicting reaction rates and conversion under various operating conditions.
Reuse and Stability of Immobilized Lipase
The economic viability of enzymatic processes often hinges on the ability to reuse the biocatalyst over multiple cycles. Immobilizing the lipase on a solid support is a common strategy to enhance its stability and facilitate its recovery and reuse.
Immobilized lipases generally exhibit greater thermal and operational stability compared to their free counterparts. nih.gov Studies have demonstrated the successful reuse of immobilized lipases for the synthesis of citronellyl esters.
In one case, an immobilized lipase (Fermase) used for citronellyl acetate synthesis was reused for six reaction cycles while retaining 85% of its initial activity. tandfonline.com
Another study involving Pseudomonas fluorescens lipase showed a 20% decrease in catalytic activity after seven uses. scielo.br
For the production of other flavor esters, immobilized lipases have been reused for five to six cycles, maintaining over 95% of their relative activity. nih.gov
Table 2: Reusability of Immobilized Lipases in Ester Synthesis This table is interactive. Click on the headers to sort the data.
| Enzyme/Product | Number of Cycles | Remaining Activity | Reference |
|---|---|---|---|
| Fermase / Citronellyl Acetate | 6 | 85% | tandfonline.com |
| Pseudomonas fluorescens Lipase / Citronellyl Acetate | 7 | ~80% | scielo.br |
| Immobilized Lipase / Octyl Acetate | 6 | >95% | nih.gov |
| Immobilized Lipase / Methyl Butyrate | 5 | >95% | nih.gov |
Sustainable and Green Chemistry Aspects in Synthesis
The shift towards biocatalytic synthesis of this compound is a clear embodiment of green chemistry principles. This approach offers numerous advantages over traditional chemical methods, which often rely on strong acid catalysts and high temperatures, leading to significant acid waste and environmental pollution. scielo.br
The key sustainable aspects include:
Use of Biocatalysts: Enzymes operate under mild reaction conditions (moderate temperature and pressure), reducing energy consumption. scielo.br They are highly specific, minimizing the formation of by-products and simplifying purification processes.
Atom Economy: Solvent-free synthesis maximizes atom economy by eliminating the need for auxiliary substances. tandfonline.com
Renewable Resources: The enzymatic process is well-suited for producing "natural" flavor esters, which have a high market value. icm.edu.pl Some production methods focus on using entirely renewable energy sources to power the manufacturing facility, further reducing the carbon footprint. arogreen.com
Safer Solvents: When solvents are necessary, the focus is on using less hazardous options like non-polar hydrocarbons or innovative green solvents like ionic liquids, moving away from more toxic traditional solvents. scielo.brbibliotekanauki.pl
Waste Reduction: Enzymatic synthesis avoids the production of large volumes of acidic waste associated with conventional catalysts. scielo.br The reusability of immobilized enzymes further minimizes waste.
These green chemistry approaches not only mitigate environmental impact but also lead to the production of high-purity this compound, suitable for applications in the food, cosmetic, and fragrance industries. arogreen.com
Analytical Techniques for the Characterization and Quantification of Citronellyl Formate
Chromatographic Methods
Chromatography, a cornerstone of analytical chemistry, is indispensable for separating citronellyl formate (B1220265) from the myriad of other volatile compounds present in natural extracts.
Gas chromatography (GC) is the primary technique for the analysis of volatile compounds like citronellyl formate. postnova.com When coupled with a mass spectrometry (MS) detector (GC-MS), it provides a powerful tool for both separation and identification. The GC separates individual components of a mixture, which are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. mdpi.com
The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns. Key fragments are observed at m/z values of 69, 81, 95, 123, and 138. massbank.eurestek.com These fragments are crucial for the unambiguous identification of this compound in complex samples like essential oils.
For the detailed analysis of essential oils, high-resolution cross-linked fused silica (B1680970) capillary GC columns are frequently employed. nih.govchemsrc.com These columns offer superior separation efficiency and thermal stability, which are essential for resolving the complex mixtures of isomers and related compounds often found in natural products. nih.gov The use of these columns has been instrumental in comparing the chemical constituents of different geranium oils, where this compound is a key component. nih.govsigmaaldrich.com
For exceptionally complex samples, such as rose essential oils, comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC–HRTOF-MS) offers enhanced separation power. nih.govresearchgate.netresearchgate.net This advanced technique utilizes two columns with different stationary phases, providing a much higher degree of separation than single-column GC. nih.gov The high-resolution TOF-MS allows for accurate mass measurements, further aiding in the confident identification of compounds like this compound, even in trace amounts. nih.govresearchgate.net In studies of rose essential oils, GC×GC–HRTOF-MS has been shown to be highly effective in classifying different oil types based on the presence and concentration of key aroma compounds, including this compound. nih.govresearchgate.net
The choice of GC column is critical for achieving the desired separation. The stationary phase, a thin layer of liquid or polymer coated on the inside of the capillary column, interacts with the compounds being analyzed, and these interactions determine the separation. chromtech.net.au For the analysis of this compound and other chiral compounds in essential oils, columns with chiral stationary phases, such as those based on derivatized cyclodextrins, are often used. gcms.cz
Several column types have been successfully used for the analysis of essential oils containing this compound:
Rt®-βDEXsa: This chiral column provides good resolution for this compound and other compounds in geranium and rose oils. chromtech.net.au
Chirasil-Dex: Used as a first-dimension column in GC×GC analysis, it allows for group-type separation based on polarity and hydrogen-bonding ability. nih.gov
Rxi-5Sil MS: A low-polarity phase column suitable for general-purpose GC-MS analysis of semivolatile compounds, including those found in essential oils. restek.com
The efficiency of the separation is also influenced by parameters such as column length, internal diameter, film thickness, and the temperature program of the GC oven. postnova.comresearchgate.net
GC and GC-MS are the most widely applied techniques for the analysis of essential oils due to their ability to separate and identify the volatile organic compounds that constitute these complex mixtures. nih.govderpharmachemica.com this compound has been identified as a significant component in various essential oils, particularly in different species and cultivars of Pelargonium (geranium). mdpi.comderpharmachemica.comjuniperpublishers.com
The concentration of this compound can vary significantly depending on the plant's origin, cultivation conditions, and the extraction method used. derpharmachemica.comjuniperpublishers.com For instance, studies on Pelargonium graveolens have reported this compound concentrations ranging from 8.28% to 15.44% in oils obtained by hydrodistillation. derpharmachemica.com Another investigation found this compound to be a major constituent, with levels up to 14.02% in air-dried samples. juniperpublishers.com In some cases, it is one of the most abundant constituents after citronellol (B86348) and geraniol (B1671447). derpharmachemica.com
The table below summarizes the findings of this compound in various essential oils analyzed by GC-MS.
| Essential Oil Source | Extraction Method | This compound Percentage (%) | Reference |
| Pelargonium graveolens | Hydrodistillation | 8.28 - 15.44 | derpharmachemica.com |
| Pelargonium graveolens (air-dried) | Hydrodistillation | 14.02 | juniperpublishers.com |
| Pelargonium graveolens (North India) | Not Specified | 9.7 | mdpi.com |
| Pelargonium graveolens (Tunisia) | Not Specified | 13.2 | mdpi.com |
| Pelargonium roseum | Not Specified | Present | nih.gov |
| Eucalyptus citriodora | Hydrodistillation | Present (minor) | scione.com |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Methods (Implicit in GC-MS for identification)
While chromatography separates the components of a mixture, spectroscopy is used to elucidate their structures. In the context of this compound analysis, mass spectrometry is the most relevant spectroscopic technique and is inherently coupled with GC. sigmaaldrich.com The mass spectrum provides the molecular weight and fragmentation pattern, which are used for identification by comparing them to spectral libraries like the NIST Mass Spectral Library or by manual interpretation. massbank.euhmdb.canist.gov The characteristic mass spectrum of this compound is a critical piece of data for its positive identification. massbank.eu
Ester Value Determination in Formylated Oils
The determination of the ester value in formylated oils is a classic titrimetric method historically employed to quantify specific alcohols, such as citronellol, in essential oils. The procedure involves two primary stages: the conversion of the alcohol into its corresponding formate ester through a process called formylation, followed by the determination of the ester value of the resulting oil.
The ester value is defined as the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify the esters present in one gram of the substance. ayushportal.nic.in It is typically calculated by finding the difference between the saponification value and the acid value of the material under analysis. researchgate.net
Ester Value Calculation: Ester Value = Saponification Value - Acid Value researchgate.net
The general procedure for determining the ester value involves saponifying the esters by refluxing a weighed quantity of the oil with a known excess of ethanolic potassium hydroxide solution. The excess alkali is then titrated with a standardized solution of hydrochloric acid. ayushportal.nic.in
Formylation Methods and Research Findings
The formylation step, which precedes the ester value determination, is critical. The reaction of an alcohol like citronellol with formic acid is intended to produce this compound. However, research has shown this conversion is not straightforward and can be influenced significantly by the reaction conditions.
Historically, a method of hot formylation was widely adopted for the assay of citronellol in essential oils like geranium and rose oils. rsc.org This involved heating the essential oil with anhydrous formic acid. rsc.org However, extensive studies revealed that this reaction is exceedingly complex. Research by Pfau demonstrated that the reaction of citronellol with formic acid yields only a minor amount of the desired this compound. rsc.org The primary products are, in fact, the mono- and diformates of citronellyl glycol (3,7-dimethyloctane-1,7-diol), alongside unchanged citronellol, terpenes, and a significant portion of polymerized residue. rsc.org
The complexity of the hot formylation reaction and the formation of multiple by-products led the Essential Oils Sub-Committee of the Analytical Methods Committee to conclude that the method has demonstrable inherent errors and is not supported for the accurate determination of citronellol. rsc.org The committee noted that modern techniques like gas-liquid chromatography offer a more reliable alternative. rsc.org
An alternative approach is cold formylation , which is specified in the standard BS ISO 4096:1978 for the evaluation of free alcohols in essential oils containing tertiary alcohols. bsigroup.com This method is designed to be less aggressive and minimize the formation of unwanted by-products.
The following tables summarize the key research findings regarding the formylation process.
Table 1: Products Formed During Hot Formylation of Citronellol
This table details the various products identified from the reaction of citronellol with formic acid, as described by Pfau. rsc.org
| Reactant | Reaction Condition | Product | Product Type |
| Citronellol | Hot Formic Acid | This compound | Target Ester (Minor Product) |
| Citronellol | Hot Formic Acid | Citronellyl glycol monoformate | By-product Ester |
| Citronellol | Hot Formic Acid | Citronellyl glycol diformate | By-product Ester (Major Product) |
| Citronellol | Hot Formic Acid | Terpenes | Dehydration By-product |
| Citronellol | Hot Formic Acid | Polymerized residue | Polymerization By-product |
| Citronellol | Hot Formic Acid | Unchanged Citronellol | Unreacted Material |
Table 2: Summary of Research Findings on Hot Formylation for Ester Value Determination
This table outlines the critical evaluation of the hot formylation method based on committee findings. rsc.org
| Finding | Description | Implication for Accuracy |
| Complex Reaction | The reaction between citronellol and hot formic acid produces a complex mixture, not just this compound. | The final ester value does not correspond solely to the initial citronellol content, leading to inaccurate quantification. |
| Multiple Ester By-products | The major products are mono- and diformates of citronellyl glycol, not this compound. | Saponification consumes KOH for all ester types, inflating the ester value and giving a falsely high result for the intended analyte. |
| Formation of Non-Ester Products | Dehydration leads to terpenes, and polymerization creates high molecular weight residues. | These products are not measured by ester value determination, representing a loss of the original alcohol and skewing the results. |
| Methodological Inconsistency | Variations in acid concentration (e.g., 85% vs. 100% formic acid) and heating methods affect the proportion of by-products formed. | The lack of a standardized, robust procedure leads to poor reproducibility and unreliable results. |
| Conclusion of Analytical Committees | The method has "demonstrable inherent errors" and is not recommended for reliable quantitative analysis. | The scientific community advises against its use in favor of more specific and accurate methods like chromatography. |
Biological Activities and Pharmacological Research of Citronellyl Formate
Antimicrobial Activities
Citronellyl formate (B1220265) has demonstrated a range of antimicrobial effects, which are detailed in the following sections.
Antibacterial Effects
Research has indicated that citronellyl formate is one of the main components responsible for the biological activity of Geranium oil against clinical strains of Staphylococcus aureus. ayurvedicoils.commdpi.com This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of difficult-to-treat infections. najah.edunih.gov Essential oils containing this compound have been shown to remarkably repress the growth of MRSA. najah.edu The antibacterial effect of these essential oils against S. aureus is well-documented, with some studies highlighting its efficacy against multidrug-resistant strains. nih.govresearchgate.net
This compound has been evaluated for its antimicrobial activity against uropathogens, which are microorganisms that cause urinary tract infections. researchgate.net Studies have shown that its inhibitory activity is concentration-dependent. researchgate.netresearchgate.net
This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. oamjms.eu Essential oils containing this compound have been found to be effective against a range of both types of bacteria. nih.govut.ac.ir Generally, Gram-positive bacteria have been shown to be more susceptible to essential oils than Gram-negative bacteria due to differences in their cell wall structures. mdpi.com For instance, essential oils with this compound have shown better activity against Gram-positive cocci. jle.comresearchgate.net
The antimicrobial efficacy of this compound, often as a component of essential oils, has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. imist.ma
Studies on essential oils containing this compound have reported a range of MIC and MBC values against various bacteria. For example, in one study, the MIC values for an essential oil containing this compound against several phytopathogenic bacteria ranged from 1.25 to 10 mg/mL. tandfonline.com Another study on an essential oil with this compound as a major component found MIC values against eight pathogenic bacterial strains to be between 5.6 and 9.35 mg/mL, with the exception of P. aeruginosa which had an MIC greater than 30 mg/mL. mdpi.com
Table 1: MIC and MBC Values of Essential Oils Containing this compound Against Various Bacteria
| Essential Oil Source | Bacteria | MIC (mg/mL) | MBC (mg/mL) | Reference |
|---|---|---|---|---|
| Pelargonium graveolens | Xanthomonas citri | 1.25 | 1.25 | tandfonline.com |
| Pelargonium graveolens | Xanthomonas euvesicatoria | 1.25 | 2.0 | tandfonline.com |
| Pelargonium graveolens | Xanthomonas campestris | 1.25 | 2.0 | tandfonline.com |
| Pelargonium graveolens | Xanthomonas vasicola | 1.25 | 2.0 | tandfonline.com |
| Pelargonium graveolens | Xylella fastidiosa | 2.0 | 2.0 | tandfonline.com |
| Pelargonium graveolens | Pseudomonas fluorescens | 5.0 | 10.0 | tandfonline.com |
| Pelargonium graveolens | Burkholderia cepacia | 5.0 | 10.0 | tandfonline.com |
| Pelargonium graveolens | Pantoea ananatis | 5.0 | 5.0 | tandfonline.com |
| Pelargonium graveolens | Pectobacterium carotovorum | 5.0 | 5.0 | tandfonline.com |
| Pelargonium graveolens | Ralstonia solanacearum | 10.0 | 10.0 | tandfonline.com |
| Pelargonium odoratissimum | Enterococcus faecalis | 5.6 | >30 | mdpi.com |
| Pelargonium odoratissimum | Micrococcus luteus | 8.25 | 8.25 | mdpi.com |
| Pelargonium odoratissimum | Staphylococcus aureus | 9.35 | >30 | mdpi.com |
| Pelargonium odoratissimum | Escherichia coli | 9.35 | >30 | mdpi.com |
| Pelargonium odoratissimum | Pseudomonas aeruginosa | >30 | >30 | mdpi.com |
This compound has been identified as having anti-swarming effects against Proteus mirabilis, a bacterium known for its swarming motility, which is a form of multicellular movement. researchgate.netresearchgate.net This anti-swarming activity is significant as swarming is a key virulence factor for P. mirabilis, particularly in the context of urinary tract infections. researchgate.net Research has shown that this compound, along with other aroma chemicals, can inhibit the swarming fronts of P. mirabilis isolates. researchgate.netresearchgate.netresearchgate.net
Antifungal Effects
Research has demonstrated the antifungal properties of this compound, particularly as a constituent of essential oils.
Activity Against Candida albicans and Cryptococcus neoformans
Table 1: Antifungal Activity of Rose-Scented Geranium Oil Components
| Compound | Activity against C. albicans & C. neoformans |
|---|---|
| Citronellol (B86348) | Most effective |
| Geraniol (B1671447) | Effective |
| Isomenthone | Effective |
| Geranyl formate | Effective |
| This compound | Effective |
| Linalool | Effective |
Source: Rath et al., 2005 tandfonline.comresearchgate.net
Antitumor/Anticancer Investigations
The potential of this compound and its derivatives in the context of cancer research has been a subject of preliminary investigation.
Marginal Antitumor Activity
Studies investigating the volatile oils from Pelargonium graveolens have indicated that this compound exhibits marginal antitumor activity. ayurvedicoils.com While dietary monoterpenes, the class of compounds to which this compound belongs, have shown antitumor activities, the specific efficacy of this compound itself appears to be limited based on current findings. google.com The cytotoxic effects of P. graveolens extracts on cancer cell lines are often attributed to the synergistic action of its various components, including this compound. nahrainuniv.edu.iq
Molecular Docking Studies of Ester Derivatives as Kinase Inhibitors (e.g., Pim1 Kinase)
Recent research has explored the potential of this compound's ester derivatives as inhibitors of key enzymes in cancer pathways, such as Pim-1 kinase. kemdikbud.go.idresearchgate.net Pim-1 kinase is a protein that is overexpressed in many types of human cancers and its inhibition can lead to suppressed cell proliferation and the induction of apoptosis (programmed cell death). kemdikbud.go.idresearchgate.net
Molecular docking simulations, a computational method used to predict the binding of a molecule to a target, have been employed to study the interaction of citronellol and geraniol ester derivatives with Pim-1 kinase. kemdikbud.go.idresearchgate.net These studies have shown that ester derivatives, such as citronellyl caproate and citronellyl caprylate, demonstrate a more stable binding and better affinity to the active site of Pim-1 kinase compared to their parent compounds, citronellol and geraniol. kemdikbud.go.id This suggests that the ester forms may have stronger inhibitory activity. kemdikbud.go.id The top-ranked compounds in these simulations formed hydrogen bonds with key amino acid residues, such as Lys 67 and Asp 186, within the kinase's active site. kemdikbud.go.idresearchgate.net
Table 2: Top-Ranked Citronellyl and Geranyl Ester Derivatives from Molecular Docking with Pim1 Kinase
| Compound | Rerank Score (kJ/mol) |
|---|---|
| Geranyl caprylate | -189.822 |
| Citronellyl caprylate | -183.560 to -189.822 |
| Geranyl caproate | -183.560 to -189.822 |
| Citronellyl caproate | -183.560 to -189.822 |
Source: Siregar et al., 2019 kemdikbud.go.id
Structure-Activity Relationships in Antitumor Effects
The structure of a compound is intrinsically linked to its biological activity, a concept known as the structure-activity relationship (SAR). In the context of antitumor effects, modifying the structure of natural compounds like citronellol and geraniol by converting them into esters (such as this compound and its longer-chain analogues) can significantly alter their interaction with biological targets. kemdikbud.go.idnih.gov
Immunomodulatory and Anti-allergic Effects
This compound has been identified as a constituent in essential oils that exhibit immunomodulatory and anti-allergic properties. Research into its specific effects has highlighted its potential to influence key mechanisms in the allergic response cascade.
Inhibition of Mast Cell Degranulation
This compound has demonstrated a direct inhibitory effect on the degranulation of mast cells. nih.govresearchgate.net In studies analyzing the chemical constituents of geranium essential oil, this compound was shown to inhibit mast cell degranulation by 33.8%. nih.govresearchgate.net This action is significant as mast cell degranulation is a critical event in Type I hypersensitivity reactions, releasing histamine (B1213489) and other inflammatory mediators. mdpi.com The inhibitory capacity of this compound, along with its component alcohol citronellol and the related compound geraniol, was quantified, showing a clear contribution to the anti-allergic potential of the essential oil they are found in. nih.govresearchgate.net
Table 1: Inhibition of Mast Cell Degranulation by Selected Terpenoids
| Compound | Inhibition of Degranulation (%) | Source |
|---|---|---|
| Citronellol | 54.6% | nih.govresearchgate.net |
| This compound | 33.8% | nih.govresearchgate.net |
| Geraniol | 32.2% | nih.govresearchgate.net |
Reduction of Cytokine Production (e.g., TNF-α)
While direct studies on this compound's effect on specific cytokines are limited, research on its constituent parts and the essential oils containing it provides insight. Essential oils containing this compound have been found to inhibit the production of inflammatory mediators. mdpi.com For instance, geranium oil, which contains this compound, was shown to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglial cells. mdpi.com
Furthermore, citronellol, the alcohol component formed from the hydrolysis of this compound, has been shown to inhibit the IgE-induced production of Tumor Necrosis Factor-alpha (TNF-α) in cultured mast cells. nih.govresearchgate.net TNF-α is a critical pro-inflammatory cytokine involved in mediating inflammation. nih.gov The ability of citronellol to down-regulate the expression of NF-κB, TNF-α, and other inflammatory markers has been demonstrated in various studies. researchgate.net This suggests a potential mechanism through which this compound may contribute to anti-inflammatory effects following its metabolic breakdown. nih.govresearchgate.netresearchgate.net
Pharmacokinetics and Metabolism (as part of terpenoid esters)
The pharmacokinetics of this compound are understood within the broader context of terpenoid esters, a class of compounds to which it belongs.
Hydrolysis to Component Alcohols and Carboxylic Acids
As a general rule for this chemical class, terpenoid esters are readily and rapidly hydrolyzed in the body to their corresponding alcohol and carboxylic acid. inchem.orginchem.org This enzymatic cleavage is catalyzed by carboxylesterases, which are abundant in many tissues, particularly in hepatocytes (liver cells). inchem.org In the case of this compound, it is expected to be hydrolyzed into its constituent parts: citronellol and formic acid. inchem.org Studies using simulated intestinal fluid have confirmed that esters like citronellyl acetate (B1210297) are completely hydrolyzed within a short period. inchem.org This rapid hydrolysis is a key step in their metabolism, breaking down the ester into smaller, more manageable molecules for further processing and elimination. soton.ac.uk
Absorption, Metabolism, and Elimination Profiles
Following hydrolysis, the resulting components—terpenoid alcohols and carboxylic acids—undergo distinct metabolic fates. inchem.org The terpenoid alcohol, citronellol, is rapidly absorbed from the gastrointestinal tract. inchem.orginchem.org Once absorbed, these alcohols undergo a complex series of metabolic processes. inchem.org The primary detoxification pathway involves conjugation, mainly with glucuronic acid, to form more polar, water-soluble metabolites. inchem.org Unsaturated terpenoid alcohols may also undergo oxidation at allylic positions to form polar diols, which can be excreted either in their free form or as conjugates. inchem.org These metabolic transformations facilitate the excretion of the compounds from the body, primarily through urine and, to a lesser extent, feces. inchem.organu.edu.au The carboxylic acid portion, formic acid, enters the body's one-carbon pool and is further metabolized, eventually yielding carbon dioxide and water. inchem.org Terpenoids generally have high clearance and a short elimination half-life, which prevents the accumulation of their metabolites. nih.gov
Table 2: Summary of Pharmacokinetic Profile of Terpenoid Esters
| Pharmacokinetic Parameter | Profile | Source |
|---|---|---|
| Absorption | The hydrolysis products (terpenoid alcohols) are rapidly absorbed from the gastrointestinal tract. | inchem.orginchem.org |
| Metabolism | Esters are rapidly hydrolyzed by carboxylesterases to component alcohols and carboxylic acids. Alcohols undergo oxidation and conjugation (e.g., with glucuronic acid). | inchem.orginchem.orgsoton.ac.uk |
| Elimination | Polar metabolites are primarily excreted in the urine. | inchem.organu.edu.au |
Future Directions and Research Gaps
Exploration of Novel Biocatalytic Systems for Synthesis
The chemical synthesis of flavor and fragrance esters is well-established, but the industry's pivot towards "green chemistry" has spurred interest in biocatalysis. openpr.comeurekaselect.com Enzymes, particularly lipases, offer a promising alternative for the synthesis of esters like citronellyl formate (B1220265), often operating under milder conditions and with higher specificity. icm.edu.plmdpi.com
Future research should prioritize the discovery and engineering of novel biocatalysts. While lipases from sources like Candida antarctica (Novozym 435) and Pseudomonas fluorescens have been investigated for the synthesis of related esters, there is a vast, untapped potential in other microbial and plant-based enzymes. eurekaselect.commdpi.comresearchgate.net For instance, studies on the lipase-catalyzed synthesis of citronellyl acetate (B1210297) have explored enzymes from various plant seedlings, such as black cumin, which demonstrated significant transesterification activity. icm.edu.plbibliotekanauki.pl Similar screening efforts for citronellyl formate synthesis could yield highly efficient and cost-effective biocatalysts.
In-depth Mechanistic Studies of Biological Activities
This compound is a known constituent of various essential oils with documented biological activities, including antimicrobial and anti-inflammatory properties. nih.govuninga.br However, the precise mechanisms through which this compound exerts these effects are not fully understood.
Future investigations should aim to elucidate the molecular pathways involved in its bioactivity. For example, while it is known to contribute to the anti-inflammatory effects of geranium essential oil by inhibiting mast cell degranulation, the specific cellular targets and signaling cascades remain to be identified. nih.gov In-depth studies could employ a range of modern molecular and cellular biology techniques to uncover these mechanisms.
Understanding these mechanisms is not only of academic interest but also crucial for developing new applications for this compound in the pharmaceutical and therapeutic sectors. researchandmarkets.com
Development of Sustainable Production Technologies
The increasing consumer demand for natural and sustainable products necessitates the development of eco-friendly production methods for this compound. researchandmarkets.comdataintelo.com While biocatalysis is a significant step in this direction, a holistic approach to sustainability is required.
This includes the use of renewable raw materials and energy sources. arogreen.com Companies are already exploring biomass balance approaches, where renewable feedstocks are used at the beginning of the production chain. basf.com Further research into utilizing waste streams or byproducts from other industries as starting materials for this compound synthesis could significantly improve its environmental footprint.
Life cycle assessments (LCAs) of different production routes—from traditional chemical synthesis to various biocatalytic and biotechnological approaches—will be essential to quantify their environmental impact and guide the development of truly sustainable technologies.
Comprehensive Environmental Fate and Ecotoxicity Assessments
As the production and use of this compound increase, a thorough understanding of its environmental fate and potential ecotoxicity is imperative. europa.eu While it is considered to have low toxicity and to be biodegradable, comprehensive data is still needed. chemimpex.com
Future research should focus on its persistence, mobility, and degradation pathways in various environmental compartments, such as soil and water. ifrafragrance.org Studies on the ecotoxicity of related compounds, like citronellol (B86348), have shown potential impacts on non-target organisms, highlighting the need for similar investigations for this compound. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can be valuable tools for predicting the toxicity of terpenoids, but these models must be validated with robust experimental data. nih.govresearchgate.net Long-term studies are necessary to assess any potential chronic effects and to establish safe environmental concentrations.
Investigation of Synergistic Effects with Other Bioactive Compounds
This compound rarely acts in isolation in nature; it is typically part of a complex mixture of compounds within essential oils. mdpi.commdpi.com These mixtures often exhibit synergistic effects, where the combined biological activity is greater than the sum of the individual components. oup.commdpi.com
A significant research gap exists in the systematic investigation of this compound's synergistic interactions with other bioactive compounds. Studies on geranium essential oil have demonstrated synergistic insecticidal effects when this compound is combined with citronellol and geraniol (B1671447). oup.comconicet.gov.ar Similarly, synergistic antimicrobial effects have been observed when essential oils containing this compound are combined with other natural products like rhamnolipids. mdpi.comnih.gov
Future research should employ high-throughput screening methods and checkerboard assays to systematically evaluate combinations of this compound with a wide range of other compounds, including other terpenoids, phenolics, and alkaloids. This could lead to the development of highly effective and potentially patentable formulations for various applications, from natural preservatives to novel therapeutic agents. mdpi.commdpi.com
Q & A
Q. What methodological approaches are recommended for synthesizing citronellyl formate with high purity in laboratory settings?
this compound is typically synthesized via esterification of citronellol with formic acid under acidic catalysis. To optimize purity, researchers should:
- Control reaction stoichiometry (e.g., molar ratios of citronellol to formic acid) to minimize unreacted starting materials .
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive terpene alcohols .
- Purify via fractional distillation, leveraging its boiling point (245°C) and solubility profile (e.g., insolubility in water, solubility in 80% ethanol) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm esterification via shifts in NMR (e.g., formate proton at δ 8.1 ppm) and NMR (carbonyl signal at ~160 ppm) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identification of ester carbonyl stretching (~1720 cm) and formate C-O vibrations .
- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and quantification of byproducts .
Q. What are the optimal storage conditions for this compound to prevent degradation in long-term studies?
Store at 4°C or lower to minimize hydrolysis or oxidation. Use amber glass containers to avoid photodegradation, and maintain anhydrous conditions due to its hydrophobicity .
Q. How can researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
- Conduct accelerated stability studies using controlled incubators at temperatures (e.g., 25°C, 40°C) and buffer systems (pH 3–9).
- Monitor degradation via HPLC or GC-MS at regular intervals to quantify hydrolysis products (citronellol and formic acid) .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on this compound’s interaction with lipid bilayers in membrane permeability studies?
- Perform molecular dynamics (MD) simulations to analyze partitioning behavior and free energy profiles across lipid bilayers.
- Validate with experimental techniques like fluorescence anisotropy or differential scanning calorimetry (DSC) to correlate computational predictions with empirical data .
Q. What strategies address discrepancies in reported enantiomeric effects of this compound in insect pheromone studies?
- Synthesize enantiomerically pure samples via chiral chromatography or asymmetric catalysis.
- Use electroantennography (EAG) to compare receptor responses to each enantiomer, ensuring statistical rigor in dose-response analyses .
Q. How should researchers design mechanistic studies to elucidate this compound’s role in plant volatile-mediated herbivore resistance?
- Apply isotopic labeling (e.g., -formate) to trace metabolic incorporation into plant tissues.
- Combine transcriptomic profiling (RNA-seq) with bioassays to link volatile emission patterns to defense gene activation .
Q. What methodologies are critical for analyzing synthetic byproducts in this compound production, and how can their formation be mitigated?
- Use GC-MS or LC-QTOF to identify impurities (e.g., citronellyl acetate from acetylation side reactions).
- Optimize reaction conditions (e.g., lower temperature, reduced catalyst loading) to suppress competing esterification pathways .
Q. How can contradictory findings on this compound’s thermal decomposition pathways be systematically evaluated?
- Conduct thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify decomposition products (e.g., CO, CO).
- Compare kinetic models (e.g., Friedman vs. Kissinger methods) to reconcile discrepancies in activation energy calculations .
Methodological Considerations
- Experimental Design : Align hypotheses with PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) for clarity .
- Data Interpretation : Use hierarchical statistical models to account for batch variability in synthesis or biological assays .
- Reporting Standards : Follow IUPAC nomenclature and SI units. Clearly label figures (e.g., NMR spectra, chromatograms) with scale bars and reference peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
